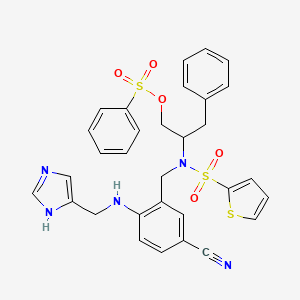
2-(N-(2-(((1H-Imidazol-4-yl)methyl)amino)-5-cyanobenzyl)thiophene-2-sulfonamido)-3-phenylpropyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-(2-(((1H-Imidazol-4-yl)methyl)amino)-5-cyanobenzyl)thiophene-2-sulfonamido)-3-phenylpropyl benzenesulfonate is a complex organic compound that features a variety of functional groups, including imidazole, thiophene, sulfonamide, and benzenesulfonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(2-(((1H-Imidazol-4-yl)methyl)amino)-5-cyanobenzyl)thiophene-2-sulfonamido)-3-phenylpropyl benzenesulfonate involves multiple steps, each requiring specific reagents and conditions:
Formation of the Imidazole Derivative: The initial step involves the synthesis of the imidazole derivative. This can be achieved by reacting 1H-imidazole with formaldehyde and a suitable amine under acidic conditions.
Introduction of the Cyanobenzyl Group: The next step involves the introduction of the cyanobenzyl group. This can be done by reacting the imidazole derivative with 5-cyanobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Thiophene Sulfonamide: The thiophene-2-sulfonamide group is introduced by reacting thiophene-2-sulfonyl chloride with the intermediate product in the presence of a base.
Coupling with 3-Phenylpropyl Benzenesulfonate: The final step involves coupling the intermediate with 3-phenylpropyl benzenesulfonate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and imidazole rings.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to a sulfonic acid or sulfonate ester.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfonic acids or sulfonate esters.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, this compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(N-(2-(((1H-Imidazol-4-yl)methyl)amino)-5-cyanobenzyl)thiophene-2-sulfonamido)-3-phenylpropyl benzenesulfonate is likely to involve its interaction with specific molecular targets such as enzymes or receptors. The imidazole and thiophene rings may play a crucial role in binding to these targets, while the sulfonamide and benzenesulfonate groups may enhance the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
2-(N-(2-(((1H-Imidazol-4-yl)methyl)amino)-5-cyanobenzyl)thiophene-2-sulfonamido)-3-phenylpropyl benzenesulfonate:
Other Imidazole Derivatives: Compounds such as 1H-imidazole-4-carboxamide have similar structural features but differ in their functional groups and applications.
Thiophene Sulfonamides: Compounds such as thiophene-2-sulfonamide have similar sulfonamide groups but lack the complex structure of the target compound.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique biological and chemical properties. This makes it a valuable compound for further research and development.
Properties
CAS No. |
530145-63-2 |
|---|---|
Molecular Formula |
C31H29N5O5S3 |
Molecular Weight |
647.8 g/mol |
IUPAC Name |
[2-[[5-cyano-2-(1H-imidazol-5-ylmethylamino)phenyl]methyl-thiophen-2-ylsulfonylamino]-3-phenylpropyl] benzenesulfonate |
InChI |
InChI=1S/C31H29N5O5S3/c32-18-25-13-14-30(34-20-27-19-33-23-35-27)26(16-25)21-36(43(37,38)31-12-7-15-42-31)28(17-24-8-3-1-4-9-24)22-41-44(39,40)29-10-5-2-6-11-29/h1-16,19,23,28,34H,17,20-22H2,(H,33,35) |
InChI Key |
OSQOXMGRPLYNOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(COS(=O)(=O)C2=CC=CC=C2)N(CC3=C(C=CC(=C3)C#N)NCC4=CN=CN4)S(=O)(=O)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















